molecular formula C13H17NO2 B042380 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide CAS No. 185957-97-5

5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide

Cat. No.: B042380
CAS No.: 185957-97-5
M. Wt: 219.28 g/mol
InChI Key: QGFBEQFAPXCRSR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide is an organic compound with the molecular formula C13H17NO2 It is a derivative of naphthalene, characterized by the presence of a carboxamide group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6,7,8-tetrahydronaphthalene and appropriate reagents for introducing the methoxy and methyl groups.

    Reaction Conditions: The key steps involve the formation of the carboxamide group through reactions such as amidation or acylation. Specific conditions, such as the use of catalysts, solvents, and temperature control, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Medicine: Potential therapeutic applications include the development of pharmaceuticals targeting specific diseases or conditions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: Another derivative of tetrahydronaphthalene with an amine group.

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but with an amine group at a different position.

    5-Methoxy-7,N,N-trimethyltryptamine: A tryptamine derivative with similar methoxy and methyl groups.

Uniqueness

5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide is unique due to its specific combination of functional groups and the tetrahydronaphthalene ring system. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-methoxy-N-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14(16-2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFBEQFAPXCRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC2=C1CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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